molecular formula C11H20O3 B1313786 Ethyl 7-methyl-6-oxooctanoate CAS No. 439864-61-6

Ethyl 7-methyl-6-oxooctanoate

Cat. No. B1313786
M. Wt: 200.27 g/mol
InChI Key: KWMYXLOGIIOZHQ-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-6-oxooctanoate is a chemical compound with the molecular formula C11H20O3 . It has a molecular weight of 200.28 . The compound is a light yellow oil .


Molecular Structure Analysis

The InChI code for Ethyl 7-methyl-6-oxooctanoate is 1S/C11H20O3/c1-4-14-11(13)8-6-5-7-10(12)9(2)3/h9H,4-8H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

Ethyl 7-methyl-6-oxooctanoate is a light yellow oil . Its molecular weight is 200.28 . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

Nucleophilic Acylation and Synthesis of Esters

Ethyl 7-methyl-6-oxooctanoate's utility in scientific research is highlighted by its role in nucleophilic acylation reactions, as demonstrated by Finke and Sorrell (2003), who explored the use of disodium tetracarbonylferrate for the efficient synthesis of methyl 7-oxooctanoate, among other esters. This process underscores the compound's potential in the formation of substituted monobasic acids through acylation and esterification processes, showcasing its versatility in organic synthesis and potential applications in creating various organic compounds (Finke & Sorrell, 2003).

Bioactive Compound Synthesis

The compound has also been found in studies on natural products, such as the work by Yingying et al. (2021), who isolated new esters from Portulaca oleracea L., demonstrating ethyl 7-methyl-6-oxooctanoate's relevance in the discovery and synthesis of bioactive molecules. These compounds were shown to have anticholinesterase effects, indicating potential therapeutic applications and further validating the compound's importance in the development of new pharmaceuticals (Yingying et al., 2021).

Methodological Advances in Organic Synthesis

In addition, Magano et al. (2008) described an expeditious method for the large-scale preparation of ethyl (R)-5-methyl-3-oxooctanoate, a closely related compound, via a cross Claisen reaction. This highlights the compound's role in facilitating the development of new, efficient synthetic routes, optimizing the production of β-keto esters, and demonstrating the broader implications of such compounds in advancing synthetic organic chemistry (Magano et al., 2008).

Application in Chemical Intermediates

Moreover, Li (2015) explored the visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, leading to the production of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate. This work illustrates the compound's utility in the synthesis of complex chemical intermediates, further showcasing its versatility in chemical synthesis and the potential for creating novel materials and molecules (Li, 2015).

Enhancing Synthetic Efficiency

Ethyl 7-methyl-6-oxooctanoate and its derivatives have been implicated in enhancing synthetic efficiency and broadening the scope of chemical reactions, as evidenced by Zhu et al. (2003), who demonstrated its use in a phosphine-catalyzed [4 + 2] annulation reaction. This reaction pathway offers a method for constructing highly functionalized tetrahydropyridines, emphasizing the compound's role in enabling complex chemical transformations and contributing to the field of catalysis (Zhu et al., 2003).

properties

IUPAC Name

ethyl 7-methyl-6-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-4-14-11(13)8-6-5-7-10(12)9(2)3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMYXLOGIIOZHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475688
Record name ETHYL 7-METHYL-6-OXOOCTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-methyl-6-oxooctanoate

CAS RN

439864-61-6
Record name ETHYL 7-METHYL-6-OXOOCTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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